molecular formula C14H23NO B8479501 4-(2-Dipropylaminoethyl)phenol

4-(2-Dipropylaminoethyl)phenol

Cat. No.: B8479501
M. Wt: 221.34 g/mol
InChI Key: OJDDVYFYQUXKDE-UHFFFAOYSA-N
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Description

4-(2-Dipropylaminoethyl)phenol is a phenolic derivative characterized by a phenol ring substituted with a 2-(dipropylamino)ethyl group.

Properties

Molecular Formula

C14H23NO

Molecular Weight

221.34 g/mol

IUPAC Name

4-[2-(dipropylamino)ethyl]phenol

InChI

InChI=1S/C14H23NO/c1-3-10-15(11-4-2)12-9-13-5-7-14(16)8-6-13/h5-8,16H,3-4,9-12H2,1-2H3

InChI Key

OJDDVYFYQUXKDE-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)CCC1=CC=C(C=C1)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-(2-Dipropylaminoethyl)phenol with phenolic analogs from the evidence, focusing on substituent effects and functional group contributions to key properties.

2.1 Structural Analogues

lists numerous alkyl- and aryl-substituted phenols (e.g., 4-propylphenol, 4-butylphenol) . These compounds share a phenol core but differ in substituent type and chain length. Key structural distinctions include:

  • Alkyl substituents (e.g., 4-pentylphenol, 4-octylphenol): Hydrophobic alkyl chains increase lipophilicity and reduce water solubility.
  • Aminoethyl substituents (e.g., Phenol, 4-(2-aminoethyl) ): The presence of an amino group introduces polarity and basicity, enhancing solubility in acidic media.
2.2 Physicochemical Properties
Table 1: Substituent Effects on Phenol Derivatives
Compound Name Substituent Molecular Formula Key Properties (Inferred) Evidence ID
4-Propylphenol Propyl C₉H₁₂O High lipophilicity, low polarity
4-(2-Aminoethyl)phenol 2-Aminoethyl C₈H₁₁NO Basic, water-soluble in acidic conditions
4-(4,5-Diphenylimidazol-2-yl)phenol Imidazole ring C₂₁H₁₆N₂O High NLO activity (β = 4.044×10⁻¹ cm/W)
2.3 Nonlinear Optical (NLO) Properties

While the target compound lacks direct NLO data, 4-(4,5-diphenyl-1H-imidazol-2-yl)phenol (–9) provides insights into substituent-driven NLO behavior:

  • Low HOMO-LUMO gap (2.54 eV ) due to π-conjugation in the imidazole ring.
  • High third-order susceptibility (χ⁽³⁾ = 2.2627×10⁻⁶ esu ) and negative nonlinear refractive index (n₂ = -2.89×10⁻⁶ cm²/W ), indicating self-focusing behavior.
  • Comparison with this compound: The tertiary amine in the target compound may similarly enhance charge transfer but with reduced conjugation compared to imidazole derivatives.
Table 2: NLO Properties of 4-(4,5-Diphenylimidazol-2-yl)phenol
Parameter Value Method Evidence ID
Nonlinear absorption (β) 4.044×10⁻¹ cm/W Z-scan (open aperture)
Nonlinear refractive index (n₂) -2.89×10⁻⁶ cm²/W Z-scan (closed aperture)
Third-order susceptibility ( χ⁽³⁾ ) 2.2627×10⁻⁶ esu DFT/TD-DFT calculations
2.4 Electronic and Steric Effects
  • Alkyl-substituted phenols: Dominated by steric hindrance and hydrophobic interactions, limiting applications in polar environments .

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